Cas no 886499-81-6 (2-chloro-5-methoxy-4-(morpholin-4-yl)benzaldehyde)

2-Chloro-5-methoxy-4-(morpholin-4-yl)benzaldehyde is a versatile aromatic aldehyde featuring a morpholine substituent, which enhances its utility in organic synthesis and pharmaceutical applications. The chloro and methoxy functional groups provide distinct reactivity, enabling selective modifications for the construction of complex molecular frameworks. Its well-defined structure makes it a valuable intermediate in the synthesis of bioactive compounds, particularly in medicinal chemistry for the development of potential therapeutic agents. The morpholine moiety contributes to improved solubility and stability, facilitating its use in diverse reaction conditions. This compound is characterized by high purity and consistent performance, ensuring reliability in research and industrial processes.
2-chloro-5-methoxy-4-(morpholin-4-yl)benzaldehyde structure
886499-81-6 structure
商品名:2-chloro-5-methoxy-4-(morpholin-4-yl)benzaldehyde
CAS番号:886499-81-6
MF:C12H14ClNO3
メガワット:255.697462558746
CID:5229294

2-chloro-5-methoxy-4-(morpholin-4-yl)benzaldehyde 化学的及び物理的性質

名前と識別子

    • 2-CHLORO-5-METHOXY-4-MORPHOLIN-4-YL-BENZALDEHYDE
    • 2-chloro-5-methoxy-4-(morpholin-4-yl)benzaldehyde
    • インチ: 1S/C12H14ClNO3/c1-16-12-6-9(8-15)10(13)7-11(12)14-2-4-17-5-3-14/h6-8H,2-5H2,1H3
    • InChIKey: WHOBTNLGNHNNFE-UHFFFAOYSA-N
    • ほほえんだ: COC1C=C(C=O)C(Cl)=CC=1N1CCOCC1

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 17
  • 回転可能化学結合数: 3

2-chloro-5-methoxy-4-(morpholin-4-yl)benzaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1559643-1g
2-Chloro-5-methoxy-4-morpholinobenzaldehyde
886499-81-6 98%
1g
¥5895.00 2024-04-26
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ5086-1G
2-chloro-5-methoxy-4-(morpholin-4-yl)benzaldehyde
886499-81-6 95%
1g
¥ 3,729.00 2023-04-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ5086-250MG
2-chloro-5-methoxy-4-(morpholin-4-yl)benzaldehyde
886499-81-6 95%
250MG
¥ 1,491.00 2023-04-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ5086-10G
2-chloro-5-methoxy-4-(morpholin-4-yl)benzaldehyde
886499-81-6 95%
10g
¥ 18,645.00 2023-04-13
Crysdot LLC
CD11031181-1g
2-Chloro-5-methoxy-4-morpholinobenzaldehyde
886499-81-6 97%
1g
$583 2024-07-18
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ5086-100MG
2-chloro-5-methoxy-4-(morpholin-4-yl)benzaldehyde
886499-81-6 95%
100MG
¥ 937.00 2023-04-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ5086-5G
2-chloro-5-methoxy-4-(morpholin-4-yl)benzaldehyde
886499-81-6 95%
5g
¥ 11,187.00 2023-04-13
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD598382-1g
2-Chloro-5-methoxy-4-morpholinobenzaldehyde
886499-81-6 98%
1g
¥4046.0 2024-04-17
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ5086-500MG
2-chloro-5-methoxy-4-(morpholin-4-yl)benzaldehyde
886499-81-6 95%
500MG
¥ 2,488.00 2023-04-13
Ambeed
A606656-1g
2-Chloro-5-methoxy-4-morpholinobenzaldehyde
886499-81-6 98%
1g
$589.0 2024-04-16

2-chloro-5-methoxy-4-(morpholin-4-yl)benzaldehyde 関連文献

2-chloro-5-methoxy-4-(morpholin-4-yl)benzaldehydeに関する追加情報

Professional Introduction to 2-Chloro-5-methoxy-4-(morpholin-4-yl)benzaldehyde (CAS No. 886499-81-6)

2-Chloro-5-methoxy-4-(morpholin-4-yl)benzaldehyde, identified by its CAS number 886499-81-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of benzaldehyde derivatives, characterized by its aromatic aldehyde functional group and a variety of substituents that contribute to its unique chemical properties and potential biological activities.

The structural configuration of 2-chloro-5-methoxy-4-(morpholin-4-yl)benzaldehyde includes a benzene ring substituted with a chlorine atom at the 2-position, a methoxy group at the 5-position, and a morpholine moiety at the 4-position. This specific arrangement of functional groups not only imparts distinct reactivity but also opens up numerous possibilities for further chemical modifications and biological evaluations. The presence of the morpholine ring, in particular, is noteworthy as it is often associated with enhanced solubility and bioavailability in drug candidates.

In recent years, there has been a growing interest in exploring the pharmacological potential of benzaldehyde derivatives, especially those incorporating heterocyclic structures like morpholine. The compound 2-chloro-5-methoxy-4-(morpholin-4-yl)benzaldehyde has been investigated for its potential role in various therapeutic applications. Preliminary studies suggest that this compound may exhibit inhibitory effects on certain enzymes and receptors, making it a promising candidate for further development in drug discovery.

One of the most compelling aspects of 2-chloro-5-methoxy-4-(morpholin-4-yl)benzaldehyde is its versatility as a synthetic intermediate. The chlorine and methoxy groups provide reactive sites for further functionalization, allowing chemists to tailor the molecule for specific biological targets. Additionally, the morpholine ring can serve as a scaffold for structure-based drug design, enabling the optimization of pharmacokinetic properties such as metabolic stability and cellular penetration.

The benzaldehyde core itself is well-documented for its role in various pharmacological contexts. For instance, benzaldehyde derivatives have been explored for their antimicrobial, anti-inflammatory, and even antitumor properties. The specific substitution pattern in 2-chloro-5-methoxy-4-(morpholin-4-yl)benzaldehyde may enhance or modulate these effects, potentially leading to novel therapeutic agents.

Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between 2-chloro-5-methoxy-4-(morpholin-4-yl)benzaldehyde and biological targets. These studies have highlighted the compound's potential to interact with enzymes involved in metabolic pathways relevant to diseases such as cancer and neurodegeneration. By leveraging these insights, researchers can design more targeted experiments to validate the biological activity of this compound.

In addition to its intrinsic pharmacological interest, 2-chloro-5-methoxy-4-(morpholin-4-yl)benzaldehyde represents an important tool for synthetic chemists. Its unique structure provides a platform for exploring new synthetic methodologies and developing libraries of compounds with diverse biological profiles. This compound can be used to generate derivatives through various chemical transformations, such as nucleophilic aromatic substitution or condensation reactions, which can yield novel molecules with enhanced pharmacological properties.

The field of medicinal chemistry continues to evolve rapidly, driven by the need for innovative therapeutic solutions. Compounds like 2-chloro-5-methoxy-4-(morpholin-4-yl)benzaldehyde play a crucial role in this landscape by serving as both starting materials and lead compounds for drug development. The ongoing research into this molecule underscores its significance in addressing unmet medical needs and improving patient outcomes.

The synthesis of 2-chloro-5-methoxy-4-(morpholin-4-yt)benzaldehyde involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, including palladium-catalyzed cross-coupling reactions and transition-metal-catalyzed hydrogenations, have been employed to construct the desired framework efficiently. These methodologies not only highlight the synthetic prowess available today but also demonstrate the compound's suitability for industrial-scale production if required.

Evaluation of the physicochemical properties of 2-chloro-5-methoxy--(morphol-i-n--ytl)benzaldehyde, such as solubility, stability, and partition coefficients, is essential for determining its feasibility as a drug candidate. Experimental data combined with predictive modeling tools can provide valuable insights into how this compound will behave in biological systems. These parameters are critical for designing effective formulations and ensuring that the compound reaches its target site in sufficient concentrations.

The growing body of research on benzaldehyde derivatives underscores their potential as building blocks for novel therapeutics. The structural features of compounds like 2-chloro--5--methox-y--4--(mor-phol-in--ytl)benzal-dehyde, including their heterocyclic moieties and aromatic substituents, contribute to their diverse biological activities. As our understanding of these molecules deepens, so too does our ability to harness their potential for therapeutic benefit.

In conclusion, 2-chloro--5--methox-y--4--(mor-phol-in--ytl)benzal-dehyde (CAS No. 88649--81--6) is a multifaceted compound with significant promise in pharmaceutical research. Its unique structural features make it an attractive candidate for further exploration in drug discovery programs aimed at treating various diseases. With continued investigation into its biological activities and synthetic applications, this molecule is poised to make meaningful contributions to medicine.

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